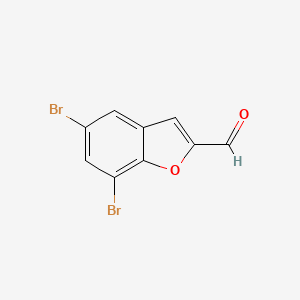

5,7-Dibromo-1-benzofuran-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

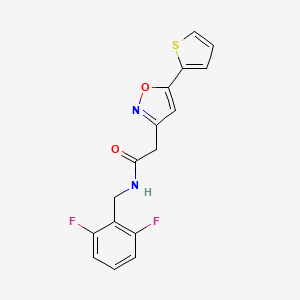

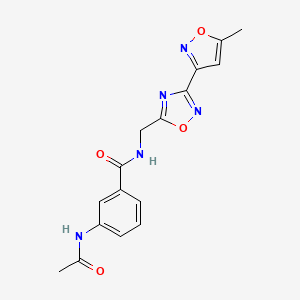

5,7-Dibromo-1-benzofuran-2-carbaldehyde is a chemical compound with the empirical formula C9H4Br2O2 . It has a molecular weight of 303.94 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The InChI code for 5,7-Dibromo-1-benzofuran-2-carbaldehyde is 1S/C9H4Br2O2/c10-6-1-5-2-7 (4-12)13-9 (5)8 (11)3-6/h1-4H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

5,7-Dibromo-1-benzofuran-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 303.94 . The compound’s InChI code is 1S/C9H4Br2O2/c10-6-1-5-2-7 (4-12)13-9 (5)8 (11)3-6/h1-4H .Scientific Research Applications

Synthesis of Novel Heterocycles

5,7-Dibromo-1-benzofuran-2-carbaldehyde has been used as a precursor in the synthesis of novel heterocycles. This process involves facile reactions with various compounds to create new chemical structures, confirmed by spectroscopic methods and X-ray crystal structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Preparation of Functionalized Benzofurans

The compound plays a role in the preparation of highly functionalized benzofurans. A unique transformation process using base-catalyzed condensation of specific phenones with dichloroethylene generates chloromethylene furans, which further rearrange into benzofuran carbaldehydes under mild acidic conditions (Schevenels & Markó, 2012).

Isolation and Synthesis in Natural Products

5,7-Dibromo-1-benzofuran-2-carbaldehyde derivatives have been isolated from natural sources like S. miltiorrhiza Bunge “Danshen”. These compounds exhibit high potency in specific receptor binding, emphasizing the relevance of these compounds in natural product chemistry and pharmacology (Yang et al., 1991).

Analgesic and Anti-inflammatory Applications

Derivatives of 5,7-Dibromo-1-benzofuran-2-carbaldehyde have been synthesized and tested for their analgesic and anti-inflammatory activities. Certain derivatives showed promising results in preliminary screenings, indicating potential therapeutic applications (Kenchappa & Bodke, 2020).

Synthesis and Coordination Reactions

This compound is also utilized in the synthesis of various benzofuro-pyridine compounds, which have been used to prepare complexes with metals like copper and cobalt. These complexes have been studied for their thermal properties, indicating potential applications in materials science (Mojumdar, Šimon, & Krutošíková, 2009).

Antibacterial and Cytotoxic Applications

Certain derivatives of 5,7-Dibromo-1-benzofuran-2-carbaldehyde have shown moderate antibacterial activity against specific pathogens and respectable cytotoxicity against certain cancer cell lines, suggesting potential applications in antimicrobial and anticancer therapies (Noviany et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions for 5,7-Dibromo-1-benzofuran-2-carbaldehyde could involve further exploration of its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

It is known that some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

It can be inferred that the compound interacts with its targets, leading to inhibition of cell growth in various types of cancer cells .

Biochemical Pathways

The compound’s significant cell growth inhibitory effects suggest that it may interfere with the pathways involved in cell proliferation .

Result of Action

The molecular and cellular effects of 5,7-Dibromo-1-benzofuran-2-carbaldehyde’s action are primarily manifested as significant cell growth inhibitory effects in various types of cancer cells .

Action Environment

Like most compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

5,7-dibromo-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVXVCJFPBOTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromo-1-benzofuran-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)

![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)

![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2682049.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2682051.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682054.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)